Nicotinoguanamine
Description
Contextualization of Guanidine (B92328) and Guanamine Scaffold in Active Pharmaceutical Ingredients Research
The guanidine group, characterized by a central carbon atom bonded to three nitrogen atoms, is a highly basic and polar functional group that is prevalent in a vast array of biologically active molecules and approved drugs. researchgate.netnih.govresearchgate.net Its ability to form strong, charge-assisted hydrogen bonds allows for high-affinity interactions with biological targets such as enzymes and receptors. researchgate.netnih.gov This has led to the incorporation of the guanidine scaffold into a wide range of therapeutic agents with diverse applications, including antimicrobial, anticancer, and cardiovascular drugs. nih.gov The guanidinium (B1211019) cation, the protonated form of guanidine, is isosteric with urea (B33335) and can act as a bioisostere to enhance interactions with biological targets.
Guanamines, which are derivatives of 1,3,5-triazine (B166579) bearing two amino groups, represent another critical scaffold in medicinal chemistry. These structures are valued for their rigid framework and the potential for diverse substitutions, allowing for the fine-tuning of their pharmacological profiles. The triazine ring system itself is a key component in numerous approved drugs, highlighting its versatility and acceptance in drug design.
The strategic combination of the guanidine and triazine functionalities within the guanamine scaffold provides a powerful platform for the development of novel active pharmaceutical ingredients. The amino groups on the triazine ring can be readily modified to modulate solubility, lipophilicity, and target-binding affinity, making guanamines attractive starting points for drug discovery programs.
Significance and Research Trajectory of Nicotinoguanamine within Pyridine-Derived Guanamines
This compound, with its formal IUPAC name 6-(pyridin-3-yl)-1,3,5-triazine-2,4-diamine, belongs to the class of pyridine-derived guanamines. medkoo.com The pyridine (B92270) ring is a ubiquitous heterocycle in medicinal chemistry, found in a multitude of FDA-approved drugs. nih.gov Its presence in a molecule can significantly influence its pharmacokinetic and pharmacodynamic properties, often enhancing solubility, metabolic stability, and the ability to engage in specific interactions with biological targets. nih.gov
The research into pyridine-derived guanamines, including this compound, is driven by the hypothesis that the fusion of these two privileged scaffolds—the bioactive guanamine core and the pharmacologically significant pyridine ring—can lead to the discovery of novel compounds with unique biological activities. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a coordination site for metal ions, further expanding the potential interaction landscape of these molecules.
While extensive research has been conducted on guanidine and pyridine derivatives individually, the exploration of this compound itself is still an emerging area. The primary research trajectory for this compound and its analogs involves synthesis and evaluation for a range of potential therapeutic applications, leveraging the established biological importance of its constituent chemical motifs. The table below outlines the basic chemical properties of this compound.
| Property | Value |
| IUPAC Name | 6-(pyridin-3-yl)-1,3,5-triazine-2,4-diamine |
| CAS Number | 18020-61-6 |
| Molecular Formula | C₈H₈N₆ |
| Molecular Weight | 188.19 g/mol |
| Appearance | Solid powder |
Data sourced from MedKoo Biosciences, Inc. medkoo.com
Structure
3D Structure
Properties
IUPAC Name |
6-pyridin-3-yl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N6/c9-7-12-6(13-8(10)14-7)5-2-1-3-11-4-5/h1-4H,(H4,9,10,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVYBKHNQSAHYGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=NC(=N2)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20170931 | |
| Record name | s-Triazine, 2,4-diamino-6-(3-pyridyl)- (8CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20170931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18020-61-6 | |
| Record name | Nicotinoguanamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018020616 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nicotinoguanamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231604 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | s-Triazine, 2,4-diamino-6-(3-pyridyl)- (8CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20170931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NICOTINOGUANAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B61FZQ9X4W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Chemistry and Chemical Derivatization of Nicotinoguanamine
Established Synthetic Pathways for Guanidine (B92328) and Guanamine Core Structures
The fundamental guanidine and guanamine frameworks are synthesized through various well-established chemical routes, utilizing specific building blocks and reaction conditions.
Strategic Building Blocks and Reagents in Guanidine Synthesis
Guanidine and its derivatives are commonly synthesized from readily available precursors. Key building blocks include urea (B33335), cyanamide (B42294), and dicyandiamide (B1669379). Urea can be converted to guanidine salts through reactions with ammonium (B1175870) salts at elevated temperatures ineosopen.org. Cyanamide and dicyandiamide are also pivotal in forming the guanidine backbone sibran.ru. For instance, dicyandiamide can react with nitriles in the presence of a strong base to form guanamines sibran.ru. Carbodiimides are also significant reagents in guanidine synthesis, reacting with amines via various catalytic guanylation mechanisms acs.org.
Reaction Mechanisms and Conditions for Guanamine Formation
Guanamines, which are 2,4-diamino-1,3,5-triazines substituted at the 6-position, are typically formed through the cyclotrimerization of nitriles with guanidine precursors or via condensation reactions. A common and efficient method for guanamine synthesis involves the reaction of dicyandiamide with nitriles, often carried out in high-boiling alcohols as solvents in the presence of a strong base sibran.ru. The reaction mechanism for guanamine formation can involve initial aldol (B89426) condensation followed by a [4+2] cycloaddition and rearrangement researchgate.net. Alternatively, multicomponent reactions (MCRs) offer streamlined pathways to triazine derivatives researchgate.netbohrium.comacs.org. For example, iodine-promoted multicomponent synthesis has been developed for 2,4-diamino-1,3,5-triazines using methyl ketones, cyanamides, and arylamines acs.org.
Synthesis of Nicotinoguanamine and its Direct Precursors
This compound, specifically 2-amino-4-methyl-6-(pyridin-3-yl)-1,3,5-triazine, requires the incorporation of a 3-pyridyl group into the triazine structure. While direct synthetic routes for this compound are not extensively detailed in the provided search results, general strategies for synthesizing substituted guanamines can be applied. The synthesis typically involves the reaction of a nitrile bearing the desired substituent (in this case, a 3-pyridyl nitrile) with a guanidine source like dicyandiamide or cyanamide derivatives under basic conditions sibran.ru.
A plausible synthetic strategy would involve the condensation of 3-cyanopyridine (B1664610) with appropriate precursors that can form the 2-amino-4-methyl-1,3,5-triazine core. Alternatively, pre-formed guanamine structures could be modified, though this is often more complex sibran.ru. The synthesis of 2-amino-4-methyl-6-(3-pyridyl)-1,3,5-triazine would likely involve reagents such as 3-cyanopyridine or nicotinamide (B372718) derivatives reacting with guanidine or dicyandiamide under controlled conditions, potentially with a methyl source or a pre-functionalized methyl precursor.
Design and Synthetic Strategies for this compound Analogs and Derivatives
The development of this compound analogs and derivatives focuses on modifying the core structure to explore structure-activity relationships or to tune physicochemical properties.
Targeted Structural Modifications for Enhanced Biological Relevance
Structural modifications often involve altering the substituents on the triazine ring or the pyridine (B92270) moiety. For example, researchers have synthesized various substituted 1,3,5-triazines by sequential nucleophilic substitution of cyanuric chloride mdpi.comrsc.org. This approach allows for the introduction of different amine, alkoxy, or aryl groups at the 2, 4, and 6 positions of the triazine ring. For this compound derivatives, modifications could include changing the methyl group to other alkyl or aryl substituents, or functionalizing the pyridine ring. Such modifications are typically guided by the intended application, such as in medicinal chemistry, where specific structural features are optimized for biological interactions rsc.org.
Multicomponent Reaction Approaches in this compound Derivatization
Multicomponent reactions (MCRs) are highly efficient for synthesizing complex heterocyclic structures, including triazines, in a single pot researchgate.netbohrium.comacs.orgtubitak.gov.tr. These reactions combine three or more reactants to form a product with high atom economy and reduced waste. For the synthesis of this compound analogs, MCRs could involve the condensation of 3-cyanopyridine with appropriate aldehydes and guanidine precursors, or the cyclotrimerization of pyridyl-substituted nitriles with other nitrogen-containing building blocks. For instance, iodine-promoted MCRs have been used to synthesize 2,4-diamino-1,3,5-triazines from methyl ketones, cyanamides, and arylamines acs.org. While specific MCRs for this compound are not detailed, the general principles of MCRs applied to triazine synthesis provide a framework for designing novel derivatives.
Table 1: General Synthetic Approaches for Triazine Derivatives
| Reaction Type | Key Reactants | Product Class | Reference(s) |
| Dicyandiamide + Nitrile Condensation | Dicyandiamide, Nitriles | Guanamines (2,4-diamino-1,3,5-triazines) | sibran.ru |
| Multicomponent Reaction (MCR) | Aldehydes, Thiourea, Orthoformates | 1,3,5-Triazine-2,4-dithiones | beilstein-journals.org |
| Multicomponent Reaction (MCR) | Methyl ketones, Cyanamides, Arylamines | 2,4-Diamino-1,3,5-triazines | acs.org |
| Sequential Nucleophilic Substitution | Cyanuric Chloride, Amines/Alcohols | Substituted 1,3,5-Triazines | mdpi.comrsc.org |
| Cyclotrimerization of Nitriles | Aromatic Nitriles (e.g., 3-cyanopyridine) | 1,3,5-Triazines | researchgate.netchim.it |
| Condensation of Biguanide Derivatives + Aldehydes | N,N-dimethylbiguanide hydrochloride, Acetaldehyde | 3,6-dihydro-1,3,5-triazine derivatives | google.com |
Compound List:
this compound
Guanidine
Guanamine
Cyanamide
Dicyandiamide
Carbodiimides
3-Cyanopyridine
Nicotinamide
Cyanuric Chloride
Melamine
Advanced Derivatization Methodologies for Analytical and Mechanistic Studies
Derivatization is a crucial strategy in analytical chemistry to enhance the detectability, separation, and ionization efficiency of compounds when employing techniques like liquid chromatography-mass spectrometry (LC-MS/MS) ddtjournal.comnih.govspectroscopyonline.com. By chemically modifying a molecule, its physical and chemical characteristics can be altered to improve its transport through analytical systems and its interaction with ionization sources spectroscopyonline.com. This approach is vital for sensitive and selective analysis of various substances, including peptides and proteins, in complex biological matrices ddtjournal.comnih.gov. While specific studies on this compound's derivatization for mechanistic studies are not explicitly detailed in the provided results, its structural attributes suggest potential applications in advanced analytical methodologies.
Chemical Functionalization for Specific Analytical Detection
Chemical functionalization of compounds like this compound is frequently employed to improve their analytical detection through various chromatographic and mass spectrometric techniques ddtjournal.comnih.govspectroscopyonline.com. Derivatization can enhance separation efficiency, improve ionization efficiency, and generate specific product ions upon fragmentation (e.g., collision-induced dissociation, CID) which aids in sensitive detection ddtjournal.com.
For instance, in liquid chromatography coupled with tandem mass spectrometry (LC-ESI-MS/MS), derivatization reagents are used to improve the detectability of small molecules in biological matrices ddtjournal.com. These reagents can react with specific functional groups on the analyte, leading to derivatives with altered chromatographic properties and enhanced ionization ddtjournal.comnih.gov. Examples include the use of isonicotinoyl azide (B81097) (NA) for derivatizing di-hydroxysteroids, yielding a derivative that produces a characteristic product ion at m/z 139 upon CID ddtjournal.com. Similarly, 2,4-dinitrophenylhydrazine (B122626) (DNPH) is used for the determination of aldehydes and ketones, with derivatives detected in negative-ion mode ddtjournal.com.
The development of derivatization strategies for this compound would likely focus on introducing functionalities that improve its performance in chromatographic separations (e.g., HPLC) or enhance its ionization and detection in mass spectrometry ddtjournal.comnih.govspectroscopyonline.com. This could involve reactions targeting its amine or heterocyclic nitrogen atoms to introduce charged groups, fluorophores, or moieties that facilitate specific fragmentation patterns, thereby increasing sensitivity and selectivity for its analysis ddtjournal.comspectroscopyonline.com. Research into derivatization agents for GC-MS, such as pentafluoropropionic anhydride (B1165640) (PFPA) and heptafluorobutyric anhydride (HFBA), highlights the importance of selecting reagents that yield derivatives with favorable validation parameters like good relative standard deviation (RSD) and accuracy rsc.org.
Structure Activity Relationship Sar and Computational Studies of Nicotinoguanamine Derivatives
Theoretical Chemistry and Mechanistic Computations
Theoretical chemistry employs computational methods to model and predict molecular behavior, offering a powerful complement to experimental investigations in SAR studies. These methods allow researchers to probe electronic structures, conformational preferences, and dynamic interactions, thereby guiding the design of novel compounds with enhanced activity and specificity.
Density Functional Theory (DFT) Calculations for Electronic Properties
Density Functional Theory (DFT) is a quantum mechanical modeling method widely used to investigate the electronic structure and properties of molecules. In SAR studies, DFT calculations are invaluable for determining key electronic descriptors that can correlate with biological activity. These include:
Molecular Electrostatic Potential (MEP): MEP maps visualize the distribution of positive and negative charges across a molecule, indicating regions prone to electrophilic or nucleophilic attack, which is crucial for understanding molecular recognition and binding interactions dost.gov.ph.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resulting HOMO-LUMO gap (HLG), provide insights into a molecule's reactivity, charge transfer capabilities, and spectroscopic properties rsc.orgnih.gov. A smaller HLG often correlates with higher reactivity or specific optical properties rsc.org.
Atomic Charges and Chemical Descriptors: DFT can calculate partial atomic charges and various chemical descriptors such as chemical hardness and electronic chemical potential, which relate to a molecule's stability and reactivity nih.govscirp.org.
Studies on various derivatives, such as thieno[3,4-c] dost.gov.phelifesciences.orgmdpi.comthiadiazoles, pyrenes, and chromones, have utilized DFT to analyze how structural modifications influence these electronic properties, thereby impacting their observed activities or optical characteristics rsc.orgscirp.orgnih.gov. For instance, the introduction of specific substituents on a chromone (B188151) scaffold was shown to alter fluorescence quantum yields, a property directly linked to electronic transitions nih.gov. Similarly, DFT calculations on methyl α-D-glucopyranoside (MDGP) derivatives helped elucidate partial atomic charges and molecular electrostatic potential, aiding in understanding their potential interactions with biological targets dost.gov.ph.
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular Dynamics (MD) simulations are powerful tools for studying the temporal evolution of molecular systems. By simulating the movement of atoms and molecules over time, MD provides critical information on:
Conformational Stability: MD can reveal the preferred three-dimensional structures (conformations) of molecules and how they change over time, which is essential for understanding how a molecule fits into a binding site dost.gov.phelifesciences.orgelifesciences.org.
Binding Dynamics: Simulations can track the interactions between a ligand and its biological target (e.g., a protein), illustrating binding modes, the formation and breaking of hydrogen bonds, and hydrophobic interactions dost.gov.phnih.gov. This dynamic perspective helps in understanding the affinity and specificity of binding.
Ligand Residence Time: By analyzing trajectories, MD can estimate how long a ligand remains bound to its target, a key factor in drug efficacy nih.gov.
Research employing MD simulations has explored the binding of various derivatives to protein targets. For example, 100-ns MD simulations have been used to assess the stable conformations and binding patterns of MDGP derivatives with a bacterial protein, confirming binding stability through trajectory analysis dost.gov.ph. Similarly, MD has been instrumental in understanding ligand-recognition events by proteins like galectin-3, providing insights into binding mechanisms and estimating ligand-residence times for derivatives nih.gov. In other contexts, MD simulations coupled with docking have been used to investigate the stability of drug-target complexes, such as fluphenazine (B1673473) dihydrochloride (B599025) with a viral protease nih.gov.
QM/MM Approaches for Complex Biological Systems
Quantum Mechanics/Molecular Mechanics (QM/MM) is a hybrid computational method that combines the accuracy of quantum mechanics for a small, chemically active region (e.g., a reaction center or ligand) with the efficiency of molecular mechanics for the larger surrounding environment (e.g., protein or solvent). This approach is particularly useful for studying complex biological systems where both electronic effects and large-scale dynamics are important for understanding SAR.
QM/MM methods can provide highly accurate descriptions of:
Enzyme Catalysis: Elucidating reaction mechanisms within enzyme active sites.
Ligand-Protein Interactions: Precisely modeling the electronic interactions and changes in bonding during ligand binding.
Solvation Effects: Accurately accounting for the influence of the surrounding solvent or protein environment on molecular properties and reactivity.
While QM/MM is a standard technique in computational chemistry for studying complex biological processes relevant to SAR, specific applications of QM/MM to Nicotinoguanamine derivatives were not identified in the reviewed literature. Nevertheless, its capability to model intricate chemical events makes it a valuable tool for future SAR investigations of this compound and its analogs.
Compound List
this compound (Subject of the article)
Methyl α-D-glucopyranoside (MDGP) derivatives dost.gov.ph
Thieno[3,4-c] dost.gov.phelifesciences.orgmdpi.comthiadiazole derivatives rsc.org
Pyrene derivatives scirp.org
Chromone derivatives nih.gov
Fluphenazine dihydrochloride nih.gov
Nicotinamide (B372718) N-methyltransferase (NNMT) inhibitors nih.govnih.gov
Fusidic acid derivatives frontiersin.org
Glucagon-like peptide-1 receptor (GLP-1R) agonists mdpi.com
Bacillus subtilis HmoB dost.gov.ph
Nicotinic receptor elifesciences.orgelifesciences.org
Galectin-3 nih.gov
SARS-CoV-2 main protease
In Vitro Pharmacological Mechanisms and Biological Target Identification of Nicotinoguanamine
Molecular Target Elucidation in In Vitro Biological Systems
The initial steps in characterizing the pharmacological profile of a compound like Nicotinoguanamine involve identifying its direct molecular binding partners within a biological system. This is typically achieved through a series of in vitro assays, including enzyme activity profiling, receptor binding studies, and interaction analyses with nucleic acids.
Enzyme Inhibition and Activation Profiling
Guanidine (B92328) derivatives are a significant class of therapeutic agents known for their interactions with a wide array of enzymes. nih.gov The positively charged guanidinium (B1211019) group can form strong hydrogen bonds and electrostatic interactions with enzyme active sites, leading to either inhibition or, less commonly, activation. While specific profiling of this compound against the enzymes listed below is not widely reported, the potential for interaction is high.
Penicillin-Binding Protein 3 (PBP3): PBP3 is a crucial bacterial enzyme involved in cell wall synthesis and is a common target for antibiotics. Guanidine-containing compounds have been explored for their antibacterial properties, suggesting a potential for this compound to interact with bacterial targets like PBP3.
Sterol 14-Alpha Demethylase: This enzyme is a key component of the fungal cell membrane biosynthesis pathway and the target of azole antifungal drugs. The structural features of this compound could allow it to fit into the active site and disrupt sterol production.
Na+/H+ Exchanger Type 1 (NHE1): The guanidine group is a known inhibitor of the Na+/H+ exchanger. nih.gov This transporter is involved in maintaining intracellular pH. Inhibition of NHE1 is a therapeutic strategy in various conditions, including cardiac ischemia. It is plausible that this compound could exhibit inhibitory activity against this exchanger.
Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD): These enzymes are involved in the cellular response to low oxygen levels. Modulation of HIF-PHD activity is of interest in treating anemia and ischemic diseases. The potential for this compound to interact with this class of enzymes would need to be determined through specific enzymatic assays.
Table 1: Potential Enzyme Interactions of Guanidine-Containing Compounds
| Enzyme Target | Potential Effect of Guanidine Moiety | Therapeutic Area |
|---|---|---|
| Penicillin-Binding Protein 3 (PBP3) | Inhibition | Antibacterial |
| Sterol 14-Alpha Demethylase | Inhibition | Antifungal |
| Na+/H+ Exchanger Type 1 (NHE1) | Inhibition | Cardioprotection, Oncology |
Receptor Binding and Modulation Studies
The guanidinium group is a bioisostere for the protonated primary amino groups found in many endogenous ligands, enabling it to interact with various receptors.
G protein-coupled receptors (GPCRs): This is a large family of receptors that are major drug targets. jocpr.com Guanidine derivatives have been shown to act as antagonists for several GPCRs, including histamine (B1213489) and neuropeptide Y receptors. jocpr.com The interaction is often mediated by the formation of a salt bridge between the guanidinium group and an acidic amino acid residue (e.g., aspartate or glutamate) in the receptor's binding pocket.
Identification of Nucleic Acids (DNA) as a Molecular Target for Guanidine Derivatives
The positively charged guanidinium group can interact with the negatively charged phosphate (B84403) backbone of DNA. nih.gov This interaction can lead to the stabilization or destabilization of the DNA helix, and in some cases, guanidine-based compounds can act as DNA intercalating agents or groove binders. These interactions can interfere with DNA replication and transcription, forming the basis for the cytotoxic effects of some guanidine derivatives used in anticancer therapy. nih.gov Studies have shown that the arginine side chain, which contains a guanidinium group, has a pronounced favorable binding interaction with guanine (B1146940) nucleotides in DNA. nih.gov
Cellular Pathway Analysis and Mechanistic Insights
Following the identification of molecular targets, the next step is to understand how these interactions translate into changes in cellular function. This involves studying the compound's effect on cellular pathways and signaling networks.
Investigation of Cellular Mechanistic Modalities
Based on the known activities of guanidine compounds, this compound could potentially induce several cellular effects. nih.gov
Reactive Oxygen Species (ROS) Formation: Some guanidine derivatives have been shown to induce oxidative stress by increasing the production of ROS within cells. This can be a mechanism for cytotoxicity, particularly in cancer cells.
Mitochondrial-Mediated Apoptosis: An increase in ROS and direct interactions with mitochondrial proteins can lead to the disruption of the mitochondrial membrane potential, the release of cytochrome c, and the activation of caspases, ultimately resulting in programmed cell death or apoptosis.
Rac1 Inhibition: Rac1 is a small GTPase that plays a role in cell motility and proliferation. Some guanidine-containing molecules have been identified as inhibitors of Rac1, suggesting a potential anti-metastatic effect.
Table 2: Potential Cellular Mechanisms of Guanidine Derivatives
| Cellular Mechanism | Description | Potential Outcome |
|---|---|---|
| ROS Formation | Increased production of reactive oxygen species. | Oxidative stress, cytotoxicity. |
| Mitochondrial-Mediated Apoptosis | Induction of programmed cell death via the mitochondrial pathway. | Cell death, anti-cancer activity. |
Modulation of Key Signaling Pathways
The effects of this compound on cellular mechanisms are likely mediated by the modulation of key intracellular signaling pathways.
PI3K-Akt Pathway: The PI3K-Akt pathway is a critical regulator of cell survival, proliferation, and growth. The activation of α7 nicotinic acetylcholine (B1216132) receptors, which can be modulated by nicotinic compounds, has been linked to the activation of the PI3K/Akt pathway. mdpi.com Given its structural components, this compound could potentially influence this pathway, although the specific effect would require experimental validation.
Ras Pathway: The Ras family of small GTPases is central to signaling networks that control cell proliferation and differentiation. While direct modulation of the Ras pathway by simple guanidine derivatives is not a primary mechanism, downstream effects from receptor or enzyme interactions could indirectly influence Ras signaling.
FoxO Pathway: Forkhead box O (FoxO) transcription factors are downstream effectors of the PI3K-Akt pathway and are involved in stress resistance, metabolism, and apoptosis. Inhibition of the PI3K-Akt pathway would lead to the activation of FoxO transcription factors.
Proteomic and Interactomic Approaches for Target Identification
Modern drug discovery heavily relies on advanced proteomic and interactomic strategies to elucidate the molecular targets of novel compounds. These methods provide a comprehensive view of how a small molecule interacts with the complex machinery of a cell, offering insights into its mechanism of action.
Soluble Nanopolymer-Based Proteomics for Drug Target Identification
Soluble nanopolymer-based proteomics is an innovative technique for identifying protein targets of small molecules directly within a cellular context. This method typically involves the use of soluble nanopolymers, such as dendrimers, which are functionalized with the drug candidate. These nanostructures are designed to carry the compound into living cells, where it can interact with its native protein targets. Following incubation, the cells are lysed, and the drug-protein complexes are isolated and identified using mass spectrometry. This approach offers the advantage of studying interactions in a more physiologically relevant environment compared to traditional in vitro methods.
Activity-Based Protein Profiling (ABPP) in Enzyme Family Studies
Activity-based protein profiling (ABPP) is a powerful chemical proteomic strategy used to monitor the functional state of entire enzyme families. ABPP utilizes chemical probes that are designed to covalently bind to the active sites of specific classes of enzymes. These probes typically consist of a reactive group that targets a particular enzyme family and a reporter tag for visualization and enrichment. By competitively displacing the probe with a small molecule inhibitor, ABPP can be used to assess the potency and selectivity of the inhibitor against a large number of enzymes simultaneously within a complex proteome. This technique is particularly valuable for identifying the targets of covalent inhibitors and for understanding the off-target effects of drug candidates.
Despite the significant potential of these methods, their application to this compound remains uninvestigated in the public domain. Consequently, detailed research findings and data tables specific to this compound's interaction with biological targets as determined by these proteomic and interactomic approaches cannot be provided at this time.
Advanced Analytical and Characterization Methodologies for Nicotinoguanamine Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for determining the precise arrangement of atoms within a molecule, thereby confirming its identity and structural integrity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly proton (¹H) and carbon (¹³C) NMR, provides detailed information about the chemical environment of atomic nuclei within a molecule. ¹H NMR reveals the number, type, and connectivity of hydrogen atoms, offering insights into neighboring protons through spin-spin coupling. ¹³C NMR elucidates the carbon backbone of the molecule. Advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC), can establish correlations between different nuclei, enabling unambiguous structural assignments. While specific ¹H NMR data for Nicotinoguanamine was not detailed in the reviewed literature, general principles indicate that characteristic chemical shifts and splitting patterns would be observed for its pyridine (B92270) ring protons and amino groups, providing definitive structural confirmation hmdb.cahmdb.cagoogle.comchemistrysteps.comorganicchemistrydata.org.
Mass Spectrometry (MS): Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can ionize molecules, which are then separated based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of elemental formulas. Tandem mass spectrometry (MS/MS) involves fragmenting selected ions and analyzing the resulting fragments, providing further structural information and aiding in compound identification, especially in complex mixtures altasciences.comuea.ac.uknih.govresearchgate.netnih.govyoutube.com. For this compound, MS would confirm its molecular mass and fragmentation patterns characteristic of its structure.
Infrared (IR) Spectroscopy: Infrared spectroscopy probes the vibrational modes of molecules, which are unique to specific functional groups. Absorption of IR radiation at characteristic frequencies indicates the presence of bonds such as C=N, N-H, C-H, and aromatic C=C within this compound. Fourier-Transform Infrared (FTIR) spectroscopy is commonly used for rapid analysis and identification of functional groups libretexts.orgkhanacademy.orgyoutube.comyoutube.com. The IR spectrum of this compound would display specific absorption bands corresponding to its constituent functional groups, serving as a fingerprint for its identification and purity assessment.
Chromatographic Separation and Quantification Methods
Chromatographic techniques are essential for separating this compound from complex mixtures and quantifying its amount.
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the separation, identification, and quantification of organic compounds. Reversed-phase HPLC (RP-HPLC) is particularly common, utilizing a non-polar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of analytes between these phases, influenced by their hydrophobicity. For this compound, RP-HPLC with appropriate mobile phases (e.g., mixtures of water and organic solvents like acetonitrile (B52724) or methanol, often with additives like trifluoroacetic acid (TFA) for improved peak shape and separation) would be employed to assess purity and quantify its concentration google.comhplc.eunih.govsielc.comresearchgate.netchromatographyonline.com. The choice of column and mobile phase composition is critical for achieving optimal resolution.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Coupling HPLC with tandem mass spectrometry (LC-MS/MS) offers enhanced sensitivity and selectivity for quantification, even in complex biological matrices. After chromatographic separation, analytes are introduced into the mass spectrometer for detection and quantification. This technique is invaluable for determining low concentrations of this compound in various samples, such as biological fluids or reaction mixtures, by monitoring specific precursor-to-product ion transitions. LC-MS/MS methods are known for their robustness and wide dynamic range, making them suitable for pharmacokinetic and metabolic studies altasciences.comuea.ac.ukresearchgate.netchromatographyonline.commdpi.com.
High-Throughput Screening (HTS) Assay Development for this compound Analogs
High-throughput screening (HTS) is a crucial methodology for rapidly identifying and characterizing novel compounds, particularly analogs of existing molecules like this compound, that exhibit desired biological activities. The development of HTS assays involves several key steps:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
